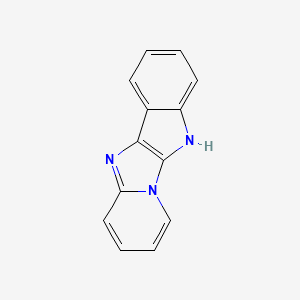

Pyridino(1,2-a)imidazo(5,4-b)indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,8,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3/c1-2-6-10-9(5-1)12-13(14-10)16-8-4-3-7-11(16)15-12/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKQNBQQGPVKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N4C=CC=CC4=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208793 | |

| Record name | Pyridino(1,2-a)imidazo(5,4-b)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60067-39-2 | |

| Record name | Pyridino(1,2-a)imidazo(5,4-b)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060067392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC363438 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridino(1,2-a)imidazo(5,4-b)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Pyridino 1,2 a Imidazo 5,4 B Indole and Its Derivatives

Classical and Established Synthetic Methodologies

Traditional methods for constructing the core structure of these compounds have laid the groundwork for more advanced synthetic routes. These established techniques often involve condensation and reduction reactions.

Phosphite (B83602) Reduction Approaches for Pyridino(1,2-a)imidazo(5,4-b)indole

Information regarding specific phosphite reduction approaches for the direct synthesis of the this compound core is not extensively detailed in the provided search results. However, reductive cyclization is a known strategy for forming similar fused imidazole (B134444) systems. For instance, the synthesis of 1H-imidazo[4,5-b]pyridines can be achieved from 2-nitro-3-aminopyridine and ketones using a reducing agent like SnCl₂·2H₂O. nih.gov This suggests that a similar reductive cyclization of a suitably functionalized nitro-substituted precursor could potentially be employed to form the this compound skeleton, though specific examples utilizing phosphites for this exact ring system are not immediately available.

Modern and Innovative Synthetic Approaches

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex heterocyclic systems, including those related to this compound. These approaches often offer advantages in terms of atom economy, step economy, and the ability to generate molecular diversity.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) have emerged as powerful tools for the one-pot synthesis of complex molecules like imidazo[1,2-a]pyridine (B132010) derivatives from simple and readily available starting materials. acs.orgnih.govresearchgate.net A prominent example is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. acs.orgbeilstein-journals.org This reaction is versatile and can be catalyzed by various catalysts, including scandium triflate, to produce 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org

Researchers have successfully employed MCRs to synthesize a variety of substituted imidazo[1,2-a]pyridines. For instance, a three-component coupling of 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by copper, provides an efficient route to these derivatives. bio-conferences.orgacs.org Another approach involves the reaction of 2-aminopyridines with two molecules of an acetophenone (B1666503), catalyzed by an acid like p-toluenesulfonic acid, in solventless conditions. acs.org The use of molecular iodine as a catalyst in a three-component reaction of 2-aminopyridine derivatives, acetophenones, and dimedone under ultrasonic irradiation in water has also been reported. nih.gov

These MCR strategies offer significant advantages, including operational simplicity, high atom economy, and the ability to rapidly generate libraries of compounds for various applications. beilstein-journals.orgmdpi.com

Metal-Catalyzed Coupling Reactions (e.g., Pd- and Cu-catalyzed C-N Coupling)

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of N-heterocycles, providing efficient methods for the formation of C-N bonds. These reactions are instrumental in constructing the this compound ring system.

A practical synthesis of 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles has been achieved through a copper-catalyzed double C-N coupling reaction. acs.org Another efficient method utilizes a palladium-catalyzed intramolecular dehydrogenative coupling for the synthesis of fused imidazo[1,2-a]pyrimidines. acs.org

Copper-catalyzed reactions are particularly prevalent in the synthesis of the imidazo[1,2-a]pyridine core. These include the aerobic oxidative coupling of 2-aminopyridines and acetophenones, and the annulation of 2-aminopyridines with various partners. organic-chemistry.orgresearchgate.netresearchgate.net Copper catalysts have also been employed in domino A³-coupling reactions in aqueous micellar media, providing an environmentally sustainable method for imidazo[1,2-a]pyridine synthesis. acs.org

The modification of the imidazo[1,2-a]pyridine ring via Pd-catalyzed reactions, such as the Mizoroki-Heck reaction, is also a well-established strategy for late-stage functionalization, allowing for the diversification of the core structure. nih.gov

Table 1: Examples of Metal-Catalyzed Coupling Reactions in the Synthesis of Imidazo[1,2-a]pyridine Derivatives

| Catalyst System | Reactants | Product Type | Reference |

| CuI | 2-Aminopyridines, Acetophenones | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| Pd(OAc)₂ | N-(2-pyridinyl)enaminones | Multisubstituted imidazo[1,2-a]pyridines | organic-chemistry.org |

| CuSO₄/Sodium Ascorbate | 2-Aminopyridines, Aldehydes, Alkynes | Imidazo[1,2-a]pyridines | acs.org |

| Pd/C, I₂ | Lignin β-O-4 model compounds, 2-Aminopyridine | Imidazo[1,2-a]pyridines | nih.gov |

| Pd(PPh₃)₂Cl₂/CuI | 2-amino-1-(2-propynyl)pyrdinium bromide, Aryl iodides | Imidazo[1,2-a]pyridines | nih.gov |

Oxidative C-H Amination Strategies

Oxidative C-H amination has become a powerful and atom-economical method for the synthesis of N-heterocycles by directly forming C-N bonds from C-H bonds. dovepress.comnih.gov This strategy avoids the need for pre-functionalized starting materials, making it a more efficient and sustainable approach.

Intramolecular C-H amination reactions, often catalyzed by transition metals like copper, iron, palladium, and rhodium, are particularly useful for constructing fused heterocyclic systems. dovepress.comresearchgate.net For example, copper-catalyzed intramolecular aerobic oxidative C-H amination of 2-aminoacetophenones has been used to prepare isatins. researchgate.net Similarly, rhodium-catalyzed oxidative olefination of C-H bonds in acetophenones has been demonstrated. acs.org

While direct examples of oxidative C-H amination for the synthesis of the complete this compound scaffold are not explicitly detailed in the provided results, the principles of this methodology are highly applicable. A plausible strategy would involve the intramolecular cyclization of a suitably designed precursor containing an N-H bond and a proximal C-H bond on the indole (B1671886) or pyridine (B92270) ring, facilitated by a suitable metal catalyst and oxidant. The development of such a direct C-H amination approach would represent a significant advancement in the synthesis of this complex heterocyclic system.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. For the synthesis of imidazo[1,2-a]pyridines and related fused systems, microwave irradiation offers significant advantages over conventional heating methods.

One prominent application is in the three-component Groebke–Blackburn–Bienaymé reaction (GBB-3CR) to produce imidazo[1,2-a]pyridines. Using phosphotungstic acid (HPW) as a non-toxic and stable Brønsted acid catalyst, this reaction can be carried out in ethanol (B145695) under microwave heating, affording products in high yields (up to 99%) within a short reaction time of 30 minutes with a low catalyst loading (2 mol %). beilstein-journals.orgbeilstein-journals.orgnih.gov This method is notable for its successful application to aliphatic aldehydes, which are often challenging substrates in this reaction. beilstein-journals.org

Another example is the synthesis of dihydrobenzo beilstein-journals.orgacs.orgimidazo[1,2-a]pyrimidin-4-ones, which can be achieved in excellent yields (74-94%) in just 2 minutes under microwave irradiation. nih.gov These compounds can be further functionalized, for instance, by reacting them with 4-bromomethylcoumarins to create novel derivatives. nih.gov Similarly, N-phenacylpyridinium bromides, formed in situ from pyridines and α-bromoketones, react with ammonium (B1175870) acetate (B1210297) under microwave irradiation in solvent-free conditions to yield imidazo[1,2-a]pyridines efficiently. organic-chemistry.org

The synthesis of pyridylimidazo[1,5-a]pyridine derivatives and their corresponding pyridinium (B92312) salts also benefits from microwave assistance. researchgate.nettum.de These reactions, often performed as one-pot cyclocondensations, can achieve yields over 80%. tum.de For instance, the quaternization of 1-ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide can be performed in acetonitrile (B52724) at 155 °C for 50 minutes under microwave conditions. tum.de This highlights the versatility of microwave synthesis in creating complex heterocyclic systems. researchgate.nettum.de

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| GBB-3CR (HPW catalyst) | Microwave, Ethanol, 2 mol% HPW | 30 min | Up to 99% | beilstein-journals.orgbeilstein-journals.org |

| Dihydrobenzo beilstein-journals.orgacs.orgimidazo[1,2-a]pyrimidin-4-one Synthesis | Microwave | 2 min | 74-94% | nih.gov |

| Imidazo[1,2-a]pyridine from N-phenacylpyridinium bromides | Microwave, Solvent-free | Not specified | Excellent | organic-chemistry.org |

| Pyridylimidazo[1,5-a]pyridine Synthesis | Microwave, One-pot | Not specified | >80% | tum.de |

Catalyst-Free and Environmentally Benign Protocols

The development of catalyst-free and environmentally benign synthetic methods is a primary goal of green chemistry. Several such protocols have been established for the synthesis of imidazo[1,2-a]pyridines, reducing reliance on potentially toxic and expensive metal catalysts and harsh reaction conditions.

A highly efficient, catalyst-free, and solvent-free method involves the condensation of α-haloketones with 2-aminopyridines. scielo.br This reaction proceeds smoothly at a moderate temperature of 60°C, providing good to excellent yields of the desired products. scielo.brbio-conferences.org The mechanism involves the nucleophilic substitution of the halide by the pyridine nitrogen of the 2-aminopyridine. scielo.brbio-conferences.org Another catalyst-free approach enables the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and either 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene, with yields reaching up to 86%. organic-chemistry.org

Environmentally friendly protocols often utilize water as a solvent and may employ ultrasound irradiation to promote the reaction. An ultrasonication strategy assisted by molecular iodine as a catalyst in an aqueous medium has been developed for the three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone. nih.govacs.org This method provides high product yields with short reaction times and modest catalyst loading. nih.govacs.org Furthermore, aqueous synthesis of various methylimidazo[1,2-a]azines can be achieved without the deliberate addition of any catalyst. organic-chemistry.org

The use of green catalysts is another important aspect. Phosphotungstic acid (HPW), as mentioned earlier, is an economical, non-toxic, and stable catalyst for the GBB-3CR under microwave heating, making the process more environmentally benign. beilstein-journals.orgbeilstein-journals.orgnih.gov

Cascade and Tandem Reactions for Fused Imidazopyridines

Cascade and tandem reactions provide a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single pot, minimizing waste and improving atom economy. These reactions are particularly valuable for synthesizing fused imidazopyridine systems.

One notable example is the copper-promoted cascade synthesis of fused imidazo-pyridine-carbonitriles, which possess a benz-imidazopyridine scaffold. acs.orgacs.org This process involves an addition-cyclization reaction followed by an Ullmann-type C-N coupling between o-iodoanilines and γ-ketodinitriles. acs.orgacs.org Another copper-catalyzed multicomponent cascade reaction involves the A³-coupling of a heterocyclic amidine with an aldehyde and an alkyne, followed by a 5-exo-dig cycloisomerization and a prototropic shift to afford N-fused imidazoles. organic-chemistry.org

Iron-catalyzed cascade reactions have also been developed. For instance, an FeCl₃-catalyzed cascade reaction of 2-aminopyridines with nitroolefins provides an efficient route to 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org Similarly, a tandem mechanism combining Michael addition and intramolecular cyclization is employed in the synthesis of certain imidazo[1,2-a]pyridine derivatives. bio-conferences.org

Catalyst-free cascade processes are also known, such as the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and 1-bromo-2-phenylacetylene. organic-chemistry.org The combination of multiple multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB-3CR) and Ugi reactions in tandem, allows for the synthesis of highly substituted peptidomimetics containing the imidazo[1,2-a]pyridine fragment, demonstrating the power of this approach for creating molecular diversity. beilstein-journals.org

A palladium/norbornene-catalyzed C-H/C-H [3+2] annulation of imidazopyridines with 2-bromobenzoic acids represents an advanced domino conversion to construct ring-fused imidazo[1,2-a]pyridine architectures. acs.org

| Reaction Name | Catalyst/Reagents | Key Steps | Product Type | Reference |

|---|---|---|---|---|

| Cu(II)-Promoted Cascade | Cu(II), o-iodoanilines, γ-ketodinitriles | Addition-cyclization, Ullmann C-N coupling | Benz-imidazopyridine-carbonitriles | acs.orgacs.org |

| FeCl₃-Catalyzed Cascade | FeCl₃, 2-aminopyridines, nitroolefins | Michael addition, intramolecular cyclization | 3-Unsubstituted imidazo[1,2-a]pyridines | bio-conferences.org |

| GBB and Ugi Tandem | Acid catalyst | GBB-3CR followed by Ugi 4-component reaction | Imidazo[1,2-a]pyridine-peptidomimetics | beilstein-journals.org |

| Palladium/Norbornene Annulation | Pd(OAc)₂, NBE, Cs₂CO₃ | C-H/C-H [3+2] annulation | π-extended benzo[a]imidazo[5,1,2-cd]indolizines | acs.org |

Mechanistic Elucidation of Key Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the synthesis of imidazo[1,2-a]pyridines, several key mechanistic pathways have been proposed.

The classical Tschitschibabin reaction, involving the condensation of 2-aminopyridine with α-haloketones, is initiated by the nucleophilic attack of the endocyclic pyridine nitrogen onto the α-carbon of the haloketone. scielo.brbio-conferences.org This is followed by an intramolecular cyclization via the exocyclic amino group attacking the carbonyl carbon, and a subsequent dehydration step to yield the aromatic imidazo[1,2-a]pyridine ring system. bio-conferences.org

In the molecular iodine-catalyzed synthesis of imidazo[1,2-a]pyridin-3-yl derivatives, the proposed cascade reaction begins with the iodine-mediated oxidation of an acetophenone to generate a phenylglyoxal (B86788) in situ. nih.govacs.org This is followed by a Knoevenagel-type condensation with the enolic form of dimedone. The resulting intermediate then reacts with 2-aminopyridine, leading to the final product through cyclization and dehydration. nih.govacs.org

For the Groebke–Blackburn–Bienaymé (GBB) reaction, the mechanism under acid catalysis involves the activation of the aldehyde by the catalyst, followed by condensation with 2-aminopyridine to form a Schiff base. beilstein-journals.orgbeilstein-journals.org The isocyanide then undergoes a [4+1] cycloaddition with the protonated Schiff base, and subsequent rearrangement and aromatization yield the 3-aminoimidazo[1,2-a]pyridine product. beilstein-journals.org

The palladium/norbornene-catalyzed C-H/C-H annulation proceeds through a distinct mechanism involving a six-membered palladacycle intermediate, a departure from the classical five-membered palladacycles in Catellani-type reactions. acs.org This novel intermediate enables the unique [3+2] annulation to form the fused polycyclic system. acs.org

Synthesis of Structural Analogues and Precursors for this compound Diversification

The synthesis of structural analogues and precursors is essential for exploring the chemical space around the this compound core and for developing derivatives with tailored properties. The strategies often involve the synthesis of substituted imidazo[1,2-a]pyridines or other fused heterocyclic systems that can be further elaborated.

The synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives serves as a route to structural isomers and analogues. nih.govnih.govnih.gov For example, reacting 2,3-diaminopyridine (B105623) or 3,4-diaminopyridine (B372788) with benzaldehyde (B42025) adducts can produce 2-phenyl-substituted imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, respectively. nih.gov These can then be alkylated to introduce further diversity. nih.gov

Precursors for more complex fused systems can be prepared through various cyclization reactions. Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, a key precursor, can be synthesized by refluxing 2-aminopyridine with ethyl 2-chloroacetoacetate. mdpi.com This ester can then be converted to the corresponding hydrazide, which is a versatile building block for creating more complex molecules through condensation with ketones and subsequent cyclization with reagents like mercaptoacetic acid. mdpi.com

The development of methods to synthesize benzazepine analogs and imidazo[1,5-a]pyridines via Ritter-type reactions also provides access to related scaffolds. acs.org These reactions can be catalyzed by Bi(OTf)₃ and p-TsOH·H₂O, converting benzylic alcohols into cations that react with nitriles. acs.org

Furthermore, the synthesis of π-extended systems, such as benzo[a]imidazo[5,1,2-cd]indolizines via palladium-catalyzed annulation, provides direct access to complex polycyclic aromatic systems that are structurally related to the target this compound. acs.org Similarly, copper-catalyzed cascade reactions leading to benz-imidazopyridine scaffolds are crucial for building up the necessary fused ring systems. acs.orgacs.org These methods provide the foundational chemistry required for the targeted synthesis and diversification of the complex this compound framework.

Chemical Transformations and Derivatization of the Pyridino 1,2 a Imidazo 5,4 B Indole Core

Electrophilic and Nucleophilic Substitution Reactions on the Fused Ring System

Direct electrophilic or nucleophilic substitution on the fully-formed, electron-rich benzo[a]imidazo[5,1,2-cd]indolizine system is not a commonly reported strategy for its derivatization. The reactivity of the scaffold is dominated by the chemistry of its precursors.

The formation of the fused system is often initiated by a highly regioselective electrophilic C-H activation of an imidazo[1,2-a]pyridine (B132010) substrate. In palladium-catalyzed reactions, an electrophilic palladation occurs specifically at the C3 position of the imidazo[1,2-a]pyridine ring. acs.orgacs.org This step is crucial as the C3 position is the most electron-rich and nucleophilic carbon, readily attacked by electrophiles. researchgate.net This initial C-H functionalization is a key step that dictates the subsequent bond formations leading to the final tetracyclic product. researchgate.net

While direct nucleophilic substitution on the final scaffold is uncommon, related indolizine (B1195054) systems demonstrate the feasibility of such reactions. For instance, 5-chloroindolizines, which have an appropriate leaving group, can undergo nucleophilic substitution at the C5 position, opening a pathway to novel 5-substituted indolizines. beilstein-journals.org Furthermore, direct lithiation of 2-substituted indolizines can occur regioselectively at the C5 position, allowing for reaction with various electrophiles. nih.gov These examples on the simpler indolizine core suggest that, with appropriate activation, nucleophilic substitution could be a potential, though underexplored, route for modifying the larger fused system.

Cycloaddition and Rearrangement Reactions Involving the Imidazoindole Scaffold

The construction of the benzo[a]imidazo[5,1,2-cd]indolizine core is predominantly achieved through sophisticated cycloaddition and annulation reactions starting from imidazo[1,2-a]pyridines. These methods provide powerful and efficient access to this complex heterocyclic framework.

A prominent strategy is the palladium/norbornene-catalyzed C–H/C–H [3+2] annulation of imidazopyridines with 2-halobenzoic acids. acs.org This domino transformation involves an initial electrophilic palladation at C3 of the imidazopyridine, followed by insertion of norbornene and a second palladation at the C5 position. This sequence forms a key six-membered palladacycle intermediate, a departure from the classical five-membered intermediates in Catellani-type reactions. acs.orgacs.org A subsequent series of steps, including oxidative addition, reductive elimination, and β-carbon elimination, leads to the final annulated product. acs.orgacs.org

Another powerful method is the tandem [8+2] cycloaddition–[2+6+2] dehydrogenation reaction . rsc.orgrsc.org This reaction occurs between imidazo[1,2-a]pyridines, acting as 8π components, and benzyne (B1209423) precursors, which serve as 2π components. rsc.orgresearchgate.net This process is considered a thermally allowed [π8s + π2s] concerted cycloaddition. researchgate.net The reaction can be performed under metal-free conditions with a base or promoted by microwave irradiation. rsc.orgresearchgate.net The versatility of this reaction has been reviewed in the context of various indolizine derivatives. mdpi.comnih.gov

Other annulation strategies include a palladium-catalyzed double C-H arylation, which involves an intermolecular C3-arylation of a 2-arylimidazo[1,2-a]pyridine with an o-dihaloarene, followed by an intramolecular C5-arylation to construct the final product. researchgate.net

| Reaction Type | Precursors | Catalyst/Conditions | Key Features | References |

| [3+2] Annulation | Imidazo[1,2-a]pyridine + 2-Halobenzoic Acid | Pd(OAc)₂, Norbornene, K₂CO₃ | Forms a novel 6-membered palladacycle intermediate. | acs.org, acs.org |

| [8+2] Cycloaddition | Imidazo[1,2-a]pyridine + Benzyne Precursor | CsF, 18-crown-6 (B118740) / Microwave | Tandem cycloaddition-dehydrogenation process. | rsc.org, rsc.org, researchgate.net |

| Double C-H Arylation | 2-Arylimidazo[1,2-a]pyridine + o-Dihaloarene | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Sequential intermolecular and intramolecular C-H activation. | researchgate.net |

Formation of Functionalized Derivatives and Side Chain Modifications

The synthetic routes used to build the benzo[a]imidazo[5,1,2-cd]indolizine core are highly tolerant of a wide variety of functional groups on the starting materials, allowing for the creation of a diverse library of derivatives.

In the palladium-catalyzed [3+2] annulation, both the imidazo[1,2-a]pyridine and the 2-bromobenzoic acid components can be extensively modified. acs.org The imidazo[1,2-a]pyridine scaffold is compatible with both electron-donating groups (e.g., -Me, -Et, -OMe) and electron-withdrawing groups (e.g., -F, -CF₃, -Cl, -Ph) at various positions. acs.org Notably, substituents at the C2 position, including variously functionalized aromatics, heterocycles, alkyls, and even a strained cyclopropyl (B3062369) group, are well-tolerated. acs.org Furthermore, a diphenylphosphine (B32561) (-PPh₂) group can be incorporated, yielding a product that could serve as a potential ligand in organometallic chemistry. acs.org

The table below summarizes the scope of the [3+2] annulation reaction, demonstrating its utility in generating functionalized derivatives.

| Imidazo[1,2-a]pyridine Substituent | Benzoic Acid Substituent | Yield (%) | Reference |

| 7-Me | H | 81% | acs.org |

| 7-OMe | H | 82% | acs.org |

| 7-Cl | H | 78% | acs.org |

| 7-Ph | H | 85% | acs.org |

| 2-p-tolyl | H | 84% | acs.org |

| 2-thienyl | H | 75% | acs.org |

| 2-cyclopropyl | H | 71% | acs.org |

| 7-Me | 4-CF₃ | 75% | acs.org |

| 7-Me | 5-OMe | 83% | acs.org |

| 7-Me | 4,5-di-Cl | 72% | acs.org |

More complex derivatizations are also possible. For instance, an imidazo[1,2-a]pyridine substrate bearing an indole (B1671886) moiety can undergo a dual-position Catellani functionalization, showcasing the potential for creating highly complex architectures. acs.orgacs.org Additionally, the core scaffold of the starting material can be altered; replacing imidazo[1,2-a]pyridine with indolizine or imidazo[1,2-a]pyrimidine (B1208166) also yields the desired annulated products, further expanding the accessible chemical space. acs.orgacs.org The synthesis of derivatives bearing a 2-(2′-hydroxyphenyl) substituent via the [8+2] cycloaddition route results in molecules capable of excited-state intramolecular proton transfer (ESIPT), which have unique and valuable photophysical properties. rsc.orgrsc.orgresearchgate.net

Regioselectivity and Stereoselectivity in Derivatization Processes

The derivatization and synthesis of the benzo[a]imidazo[5,1,2-cd]indolizine core are characterized by a high degree of regioselectivity. Stereoselectivity is generally not a factor as the final products are planar, aromatic systems.

The directing of incoming groups is primarily governed by the inherent electronic properties of the imidazo[1,2-a]pyridine precursor. As mentioned, C-H activation and electrophilic attack are highly selective for the C3 position, which is the kinetic site of reaction. researchgate.netresearchgate.net This inherent selectivity is the foundation upon which most synthetic strategies are built. In palladium-catalyzed double C-H activation reactions, the process is highly regioselective, comprising an initial intermolecular C3-arylation followed by a subsequent intramolecular C5-arylation. researchgate.net

This high level of regiocontrol is also evident in other synthetic approaches. In the [8+2] cycloaddition with benzynes, complete regiocontrol can be achieved by tuning the substitution pattern on the benzyne precursor. rsc.org Similarly, tandem Stille/heterocyclization reactions have been developed for the general and regioselective one-pot synthesis of related fused systems like pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-ones. nih.govnih.gov

However, there are limitations. While many functional groups are tolerated, some reactions fail with certain substrates. For example, in the [3+2] annulation, a substituent-free imidazo[1,2-a]pyridine substrate led to decomposition, and highly reactive iodobenzoic acid was also found to be ineffective. acs.orgacs.org These limitations highlight the delicate balance of reactivity required for these complex transformations.

Computational and Theoretical Investigations of Pyridino 1,2 a Imidazo 5,4 B Indole and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful methods for exploring the molecular and electronic properties of heterocyclic compounds. researchgate.netresearchgate.net These calculations provide detailed information about the geometry, electronic distribution, and spectroscopic behavior of molecules.

The electronic structure of a molecule, particularly the distribution and energies of its frontier molecular orbitals (HOMO and LUMO), is fundamental to its chemical reactivity and photophysical properties. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

Computational studies on various fused imidazole (B134444) and pyridine (B92270) derivatives have consistently shown that the HOMO and LUMO are typically distributed across the π-conjugated system. For instance, in a study of 2-(pyren-1-yl)-1H-benzimidazole, the HOMO and LUMO were found to be localized across the entire pyrene (B120774) and benzimidazole (B57391) rings. researchgate.net The HOMO–LUMO gap for this compound was calculated to be 0.273 a.u. researchgate.net

In an analysis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations at the B3LYP/6–31 G(d,p) level were used to determine the energies of the frontier molecular orbitals. nih.gov Similarly, for a series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, DFT calculations at the B3LYP/6-311G(d,p) level revealed that substitutions on the core structure significantly influence the HOMO and LUMO energy levels. nih.gov Specifically, one derivative was found to have the lowest HOMO, LUMO, and energy gap, indicating the highest reactivity among the studied compounds. nih.gov

The introduction of electron-withdrawing groups, such as a trifluoromethyl group, into phenanthrimidazole ligands has been shown to lower the LUMO energy level, which in turn affects the electronic transitions and emission properties. nih.gov These findings suggest that the electronic properties of pyridino(1,2-a)imidazo(5,4-b)indole could be similarly tuned by appropriate substitution.

Table 1: Representative HOMO-LUMO Energy Gaps for Analogue Heterocyclic Compounds

| Compound/Analogue Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Pyrimido[1,2-a]benzimidazole derivative (Compound 5) | B3LYP/6-311G(d,p) | - | - | Lowest in series | nih.gov |

| 2-(pyren-1-yl)-1H-benzimidazole | B3LYP/6-311G(d,p) | - | - | 7.43 | researchgate.net |

| Imidazo[1,2-a]pyrimidine derivatives | B3LYP/6-31G(d,p) | Varied | Varied | Varied | nih.gov |

| Phenanthrimidazole with CF3 group | DFT/B3LYP/6-31G(d,p) | - | Lowered | - | nih.gov |

Note: Specific energy values are often reported in atomic units (a.u.) or electronvolts (eV) and can vary based on the computational method and basis set used. The table indicates trends and the availability of such data for analogous systems.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For imidazole and its derivatives, MEP calculations have shown that the sp²-hybridized nitrogen atom (N-3 in imidazole) is typically the site of the most negative electrostatic potential, making it a primary target for electrophiles and protonation. uni-muenchen.deorientjchem.org In a study of 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, the maximum electron density was located on the N3 atom of the imidazole ring. orientjchem.org

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and softness (S), are derived from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's reactivity. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules having a larger HOMO-LUMO gap. Softness is the reciprocal of hardness.

Calculations of these parameters have been performed for various imidazole derivatives. nih.gov For instance, a study on phenanthrimidazole derivatives included the calculation of chemical potential, hardness, and electrophilicity index to characterize their reactivity. nih.gov These descriptors are valuable for comparing the reactivity of a series of related compounds and for understanding their interaction with biological targets.

Conformational Analysis and Rotational Isomerism Studies

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. irbbarcelona.org Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. For fused heterocyclic systems, which are often rigid, conformational analysis may focus on the rotational isomerism of substituent groups.

While the core of this compound is largely planar, any substituents on the ring system could exhibit rotational isomerism, which could be critical for its interaction with biological targets. Computational studies on pyrimido[1,2-a]benzimidazole derivatives have shown that these compounds are non-planar, and this non-planarity has a significant impact on their electronic and structural properties. nih.gov The prediction of bioactive conformers is a key goal in computer-aided drug design. irbbarcelona.org The conformational flexibility of saturated N-heterocycles can influence their selectivity for biological targets. acs.org

Elucidation of Reaction Pathways and Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic compounds. nih.gov DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathway.

For example, computational studies have been used to investigate the mechanism of C-H bond activation in N-heterocycles catalyzed by rhodium complexes. acs.org These studies proposed a plausible mechanism involving the association of the heterocycle with the metal center, followed by rate-limiting intramolecular oxidative addition. acs.org In another study, DFT calculations were employed to understand the thermolysis of pyrrolo[2,1-c] acs.orgacs.orgbenzothiazine-1,2,4-triones to form pyrido[2,1-b] acs.orgeprajournals.combenzothiazol-1-ones, revealing the most thermodynamically favorable reaction pathway. nih.gov Theoretical investigations have also shed light on the regioselective oxidative annulation of 2-arylimidazo[1,2-a]pyridine with cinnamaldehyde. researchgate.net Such mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic routes to fused heterocyclic systems like this compound.

Prediction of Spectroscopic Properties through Computational Methods

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. nih.govarxiv.org These calculations can provide valuable information on the nature of electronic transitions and help in the interpretation of experimental spectroscopic data.

TD-DFT calculations have been successfully applied to predict the UV-Vis spectra of various fused heterocyclic compounds. For pyrimido[1,2-a]benzimidazole derivatives, theoretical spectra computed using TD-B3LYP showed good agreement with the experimentally observed spectra in different solvents. nih.gov Similarly, for new dyes derived from imidazo[1,2-a]pyridine (B132010), TD-DFT calculations were used to obtain the calculated electronic absorption spectra, which corresponded well with the experimental data. researchgate.net The influence of fused aromatic and heteroaromatic rings on the spectroscopic properties of BODIPY dyes has also been systematically investigated using computational methods. nih.govresearchgate.net These studies demonstrate the power of computational methods to predict and understand the photophysical properties of complex organic molecules, a capability that is directly applicable to the this compound system.

Regioselectivity Predictions and Validation using Theoretical Models

Theoretical and computational chemistry have emerged as indispensable tools for predicting and understanding the regioselectivity of chemical reactions involving complex heterocyclic systems. While specific computational studies on the regioselectivity of the parent this compound scaffold are not extensively available in the public domain, a wealth of research on analogous imidazo-fused pyridine systems provides significant insights into the methodologies employed. These studies showcase how theoretical models, particularly Density Functional Theory (DFT), are used to predict reaction outcomes, which are then often validated through experimental techniques.

The regioselectivity in these systems is largely governed by the electronic distribution within the molecule, which dictates the most probable sites for electrophilic or nucleophilic attack. Computational models can calculate various parameters to predict this reactivity.

One of the common approaches involves the use of DFT to model the reaction intermediates and transition states. For instance, in the context of imidazo[1,2-a]pyridines, which are structurally related to the pyridino(1,2-a)imidazo moiety, DFT calculations have been employed to elucidate the mechanism of reactions and predict the most likely position for substitution. A study on the C3-alkylation of imidazo[1,2-a]pyridines via a three-component aza-Friedel–Crafts reaction proposed a mechanism where the C3 position of the imidazo[1,2-a]pyridine attacks an iminium ion intermediate. This regioselectivity is attributed to the electronic properties of the heterocyclic core. nih.gov

In a similar vein, research on the regioselective benzylation of imidazo[1,5-a]pyridines and indoles has utilized DFT studies to complement experimental findings. researchgate.net Such computational approaches can help in understanding the factors that control why a particular position on the heterocyclic ring is favored for substitution over others.

Furthermore, the aryne distortion model, supported by DFT calculations, has been successfully applied to predict regioselectivity in reactions of 3,4-pyridynes. nih.gov This model posits that substituents can distort the aryne intermediate, leading to a lack of symmetrical charge distribution and thus favoring nucleophilic attack at a specific carbon atom. nih.gov The predictions from these calculations have been validated by experimental results, demonstrating the power of computational models in guiding synthetic strategies. nih.gov

Experimental validation of these theoretical predictions is crucial. High-resolution spectroscopic techniques are often employed for this purpose. For example, in a study on the divergent and regioselective synthesis of benzo niscpr.res.inresearchgate.netimidazo[1,2-a]pyrimidines, the structures of the resulting 1,2- and 1,4-regioisomers were unambiguously determined by 2D-NMR experiments and single-crystal X-ray analysis. bohrium.com This experimental confirmation is vital to verify the accuracy of the theoretical models.

The following table summarizes findings from studies on analogous compounds, illustrating the interplay between theoretical predictions and experimental validation in determining regioselectivity.

| Heterocyclic System | Reaction | Predicted/Observed Regioselectivity | Theoretical Model/Validation Method | Reference |

| Imidazo[1,2-a]pyridines | Three-component aza-Friedel–Crafts reaction | C3-alkylation | Proposed mechanism based on electronic properties | nih.gov |

| Imidazo[1,5-a]pyridines | Benzylation | Regioselective | DFT studies | researchgate.net |

| 3,4-Pyridynes | Nucleophilic addition and cycloaddition | Regioselective, dependent on substituents | Aryne distortion model (DFT calculations) | nih.gov |

| Benzo niscpr.res.inresearchgate.netimidazo[1,2-a]pyrimidines | Cyclocondensation | Formation of 1,2- or 1,4-regioisomers | 2D-NMR, Single-crystal X-ray analysis | bohrium.com |

These examples from related heterocyclic systems underscore a general and powerful strategy in modern medicinal and materials chemistry. While a dedicated study on this compound is awaited, the principles of using computational models to predict regioselectivity and validating these predictions experimentally are well-established and would be directly applicable to this complex and potentially significant molecule.

Biological and Bioactive Profiling of Pyridino 1,2 a Imidazo 5,4 B Indole Excluding Clinical Human Trials, Dosage, Safety, and Adverse Effects

Overview of Pharmacological Significance of Imidazoindole and Imidazopyridine Scaffolds in Preclinical Research

The fusion of imidazole (B134444) with other heterocyclic rings has given rise to scaffolds of significant interest in medicinal chemistry. The imidazole ring itself is a crucial component of many natural products and pharmaceuticals, valued for its stability, water solubility, and ability to form hydrogen bonds. ijsrtjournal.comrjptonline.org Its derivatives are explored for a vast array of therapeutic applications, including as anticancer, antifungal, antiprotozoal, and antihypertensive agents. rjptonline.orgnih.govnih.govresearchgate.net

The Imidazoindole scaffold, a key feature of the title compound, has been a subject of synthetic and medicinal chemistry. Specific derivatives, such as pyridino[1,2-a]imidazo[5,4-b]indole, have been synthesized and demonstrated potent biological activities, notably in the cardiovascular domain. nih.gov

The Imidazopyridine scaffold, another core component, is particularly prominent in drug discovery. mdpi.com Pyridine (B92270) and its fused-ring systems are widely studied and show diverse pharmacological benefits. nih.gov Imidazo[1,2-a]pyridines, a major class within this family, have exhibited a broad spectrum of activities in preclinical studies, including antibacterial, antiviral, anti-inflammatory, analgesic, and anticancer effects. nih.govbio-conferences.orgresearchgate.net This scaffold is recognized as a "drug prejudice" structure due to its frequent appearance in medicinally active compounds. nih.govrsc.org Its versatility allows for structural modifications that have led to potent agents against various pathogens, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. nih.govplos.orgnih.gov The therapeutic potential of imidazopyridines extends to being investigated as anticonvulsants, angiotensin II receptor antagonists, and inhibitors of various enzymes. nih.govbio-conferences.orgnih.gov

Preclinical Evaluation of Specific Biological Activities

Research has specifically identified Pyridino(1,2-a)imidazo(5,4-b)indole for its notable effects on blood pressure. In a preclinical study, the synthesized compound, identified as pyridino[1,2-a]imidazo[5,4-b]indole (compound 1), demonstrated strong antihypertensive activity when administered to spontaneously hypertensive rats. nih.gov This finding highlights the potential of this specific imidazoindole structure as a cardiovascular agent. While this particular compound was the focus, the broader class of imidazo[1,2-a]pyridine (B132010) derivatives has also been explored for antihypertensive properties, with some compounds acting as antagonists of the Angiotensin AT1 receptor. nih.gov

The imidazopyridine core is a well-established pharmacophore for antimicrobial and particularly antituberculosis drug discovery. nih.govrsc.org Derivatives of this scaffold have shown potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, including strains resistant to current drug regimens. nih.govplos.orgnih.govnih.gov

Derivatives of the imidazopyridine class have demonstrated significant in vitro antibacterial efficacy. Specifically, various imidazo[1,2-a]pyridine compounds have shown potent activity against Mtb. plos.orgnih.gov For instance, a series of imidazo[1,2-a]pyridine inhibitors demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against a panel of M. tuberculosis strains. plos.orgnih.gov Some 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides recorded MIC₉₀ values of ≤1 μM against replicating, nonreplicating, multi-drug resistant, and extensive drug-resistant Mtb strains. acs.org

The antibacterial spectrum of these compounds can be quite specific. One representative compound from the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide class showed remarkable selectivity, with potent activity against Mtb but not against seven other non-mycobacterial strains. acs.org Similarly, another imidazopyridine series was found to have a narrow inhibitory spectrum, being active against M. tuberculosis but not other bacterial species. nih.gov However, other related scaffolds have shown broader activity. For example, some imidazo[4,5-b]pyridine derivatives were found to be more effective against Gram-positive bacteria like Bacillus cereus than Gram-negative bacteria such as Escherichia coli. mdpi.comnih.gov

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridines (IP series) | M. tuberculosis strains | 0.03 - 5 µM | plos.orgnih.gov |

| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR/XDR M. tuberculosis | ≤1 µM (MIC₉₀) | acs.org |

| 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines | S. aureus (Sau), MRSA, S. pyogenes (Spy), S. pneumoniae (Spn) | 0.06 - 64 µg/mL | ebi.ac.uk |

| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus (Gram +) | More Sensitive | mdpi.com |

| Imidazo[4,5-b]pyridine derivatives | Escherichia coli (Gram -) | More Resistant | mdpi.com |

A key mechanism for the antitubercular action of certain imidazopyridine derivatives is the inhibition of ATP (adenosine triphosphate) synthesis. Specifically, a class of compounds known as imidazo[1,2-a]pyridine ethers (IPEs) has been identified as potent and selective inhibitors of mycobacterial ATP synthase. nih.gov This inhibition directly depletes the energy currency of the bacterial cell, leading to a bacteriostatic effect. nih.govnih.gov The most active compounds in this class demonstrated an IC₅₀ for ATP synthase inhibition of less than 0.02 μM. nih.gov This targeted action on energy metabolism is a promising strategy for developing new antituberculosis agents.

Another critical target for the antitubercular activity of imidazo[1,2-a]pyridines is the QcrB protein. QcrB is the b subunit of the ubiquinol (B23937) cytochrome c reductase (cytochrome bc₁ complex), a vital component of the electron transport chain in M. tuberculosis. plos.orgnih.gov Inhibition of QcrB disrupts the respiratory chain, which is essential for cellular respiration and ATP production. plos.orgnih.gov

Antiviral Properties and Potential Mechanisms

While direct antiviral studies on the parent compound this compound are not extensively reported, research into structurally related imidazopyridine derivatives has revealed promising antiviral potential against a spectrum of viruses.

Derivatives of imidazo[4,5-b]pyridines have demonstrated selective but moderate activity against Respiratory Syncytial Virus (RSV). nih.gov For instance, a bromo-substituted derivative with an unsubstituted phenyl ring and a para-cyano-substituted derivative have shown activity against RSV. nih.gov Further exploration of related fused heterocyclic systems, such as imidazo[4,5-g]quinolines and pyrido[2,3-g]quinoxalinones, has identified compounds with potent antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus (HCV). researchgate.net Some of these derivatives were active at micromolar concentrations. researchgate.net

The proposed mechanism for the anti-BVDV activity of these related compounds is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. researchgate.net Molecular modeling studies have supported the BVDV RdRp as a likely target, identifying key molecular determinants for their inhibitory action. researchgate.net The synthesis and evaluation of various dibromoimidazo[1,2-a]pyridines bearing a thioether side chain have also been reported, with structure-activity relationship (SAR) studies identifying hydrophobicity as a key factor for their antiviral activity. nih.gov

Anticancer and Cytotoxic Effects in Cellular Models (Mechanistic Focus)

The anticancer and cytotoxic properties of compounds based on the imidazopyridine scaffold have been more extensively studied, with a significant focus on their mechanisms of action in cellular models.

A prominent mechanism of action for several imidazo[1,2-a]pyridine derivatives is the disruption of microtubule dynamics. These compounds have been shown to inhibit tubulin polymerization and interfere with the colchicine (B1669291) binding site on tubulin. nih.gov This interference leads to a cascade of cellular events, including the disruption of the mitotic spindle, which in turn activates the spindle assembly checkpoint and causes cell cycle arrest at the G2/M phase, ultimately inducing apoptosis. nih.govnih.gov

Beyond microtubule disruption, derivatives of the imidazo[1,2-a]pyridine scaffold have been found to target key signaling pathways implicated in cancer progression. Several in vitro studies have demonstrated that these compounds can potently inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. waocp.orge-century.us Furthermore, certain imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases (SFKs), which are often overactive in glioblastoma. nih.gov These compounds have shown inhibitory activity against Src and Fyn kinases in the submicromolar range and have demonstrated antiproliferative effects on glioblastoma cell lines. nih.gov

In the context of breast cancer, novel imidazo[1,2-a]pyridine compounds have exhibited potent cytotoxicity against cell lines such as HCC1937. waocp.orgnih.gov Mechanistic studies revealed that these compounds can induce cell cycle arrest, as evidenced by increased levels of p53 and p21, and trigger apoptosis through the extrinsic pathway, indicated by the activation of caspase-8. waocp.org

| Compound Class | Cancer Model | Mechanism of Action | Key Findings |

| Imidazo[1,2-a]pyridine derivatives | Various cancer cell lines | Inhibition of tubulin polymerization, interference with colchicine binding site. | Cell cycle arrest at G2/M phase, induction of apoptosis. nih.govnih.gov |

| Imidazo[1,2-a]pyridine derivatives | Breast cancer cell lines | Inhibition of PI3K/Akt/mTOR signaling pathway. | Potent antiproliferative effects. waocp.orge-century.us |

| Imidazo[4,5-c]pyridin-2-one derivatives | Glioblastoma cell lines | Inhibition of Src family kinases (Src and Fyn). | Submicromolar inhibitory activity and antiproliferative effects. nih.gov |

| Novel Imidazo[1,2-a]pyridine compounds | HCC1937 breast cancer cells | Induction of cell cycle arrest and extrinsic apoptosis. | Increased p53 and p21 levels, activation of caspase-8. waocp.orgnih.gov |

Central Nervous System (CNS) Modulatory Activities (e.g., GABA Receptor Agonism)

The potential for this compound and its analogs to modulate the central nervous system has been explored, with some evidence pointing towards interactions with the GABAergic system. However, the nature of this interaction is complex and does not appear to be straightforward agonism.

While some imidazo[1,2-a]pyridine derivatives have been investigated for their anxiolytic, sedative, and anticonvulsant properties, suggesting CNS activity, direct evidence for GABA receptor agonism by the parent compound is lacking. researchgate.net In fact, studies on related arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have identified compounds that act as specific and potent competitive antagonists at the GABAA receptor site. nih.gov These antagonists were shown to displace [3H]GABA from rat brain membranes and antagonize GABA-elicited enhancement of [3H]diazepam-binding. nih.gov

Furthermore, research on indole-based scaffolds with pharmacophore features similar to known GABAA receptor modulators has revealed that even small structural changes can lead to significant differences in binding properties. mdpi.comnih.gov Some indole-based ligands modulate GABAA receptors primarily through the transmembrane "etomidate" binding site, rather than the canonical benzodiazepine (B76468) binding site in the extracellular domain. mdpi.com This highlights the potential for promiscuous interactions of these scaffolds with multiple binding sites on the GABAA receptor. mdpi.comnih.gov In silico molecular docking studies have also been used to predict the binding affinity of imidazo[1,2-a]pyridin-3-yl derivatives to the human GABAA receptor. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated notable anti-inflammatory and analgesic properties in various preclinical models. These activities are often attributed to the inhibition of key inflammatory mediators.

In vivo studies have shown that carboxylic acid derivatives of imidazo[1,2-a]pyridine can effectively inhibit carrageenan-induced edema, a model of acute inflammation, with some compounds showing greater efficacy than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net Some of these derivatives also exhibited activity in chronic inflammation models, such as the granuloma model. researchgate.net The proposed mechanism for this anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net

Further mechanistic insights have come from studies on other imidazo[1,2-a]pyridine derivatives, which have been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov These compounds were found to suppress the expression of COX-2 and inducible nitric oxide synthase (iNOS), as well as the production of nitric oxide (NO) in breast and ovarian cancer cell lines. nih.gov Molecular docking studies have also suggested that these derivatives can bind to the NF-κB p50 subunit. nih.gov

In addition to anti-inflammatory effects, certain 3-arylamine-imidazo[1,2-a]pyridine derivatives have been identified as symbiotic prototypes with both analgesic and anti-inflammatory properties. researchgate.net These compounds were effective in in vivo models of nociception and hyperalgesia and also showed inhibitory activity against human prostaglandin-endoperoxide synthase 2 (PGHS-2), another name for COX-2. researchgate.net Similarly, hybrid molecules containing both imidazole and indole (B1671886) nuclei have shown promising anti-inflammatory and antinociceptive activities, likely through the modulation of the immune system, including the reduction of leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

Other Mechanistic Biological Activities (e.g., Anti-amyloid Formation, Proton Pump Inhibition, Aromatase Inhibition, Enzyme Inhibition)

Beyond the previously discussed activities, the versatile scaffold of this compound and its derivatives has been implicated in a range of other mechanistically distinct biological activities.

Anti-amyloid Formation: A significant area of investigation for imidazopyridoindoles is in the context of Alzheimer's disease. These compounds have been identified as inhibitors of the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of the disease. nih.gov The mechanism of action involves inhibiting the conformational transition of Aβ from a random coil to a β-sheet structure, thereby preventing the formation of neurotoxic aggregates. nih.gov This has been demonstrated for both the Aβ25-35 fragment and the full-length Aβ1-42 peptide. nih.gov Related indole-based scaffolds have also shown promise as inhibitors of Aβ aggregation. confex.comwinthrop.edunih.gov

Proton Pump Inhibition: While there is no direct evidence for this compound acting as a proton pump inhibitor (PPI), it is noteworthy that the core structure of widely used PPIs like omeprazole (B731) is a benzimidazole (B57391), a related heterocyclic system. nih.govwikipedia.orgpicmonic.com PPIs work by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing stomach acid secretion. wikipedia.org This structural similarity suggests that with appropriate functionalization, the pyridinoimidazoindole scaffold could potentially be explored for such activity.

Aromatase Inhibition: Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis and a major target for the treatment of hormone-dependent breast cancer. nih.gov Several studies have focused on pyridine-containing compounds as aromatase inhibitors. nih.govrsc.org Indole-based scaffolds have also been investigated for this purpose. nih.govresearchgate.net The inhibitory mechanism involves the heterocyclic nitrogen atom coordinating to the heme iron of the enzyme. nih.gov Dual-binding site inhibitors that interact with both the heme and an access channel of the enzyme have been developed, showing potent inhibitory activity. rsc.org

Enzyme Inhibition: The imidazo[1,2-a]pyridine scaffold has been shown to be a versatile platform for the development of various enzyme inhibitors. As previously mentioned, derivatives have been identified as inhibitors of kinases (PI3K, Akt, mTOR, Src), waocp.orge-century.usnih.gov cyclooxygenases (COX-1 and COX-2), researchgate.netresearchgate.net and viral enzymes like RdRp. researchgate.net

Elucidation of Cellular and Molecular Mechanisms of Action in Preclinical Models

The understanding of the biological effects of this compound and its derivatives is intrinsically linked to the elucidation of their cellular and molecular mechanisms of action in preclinical models. As highlighted in the preceding sections, a variety of mechanisms have been identified for the different observed bioactivities.

For the anticancer effects , a key molecular mechanism is the interaction with tubulin. Derivatives of this scaffold have been shown to bind to the colchicine site, leading to the inhibition of microtubule polymerization. nih.gov This disrupts the formation of the mitotic spindle, a critical structure for cell division, which in turn activates the spindle assembly checkpoint and ultimately leads to mitotic arrest and apoptosis. nih.gov Another significant mechanism involves the modulation of crucial intracellular signaling pathways. The inhibition of the PI3K/Akt/mTOR pathway by some derivatives effectively cuts off signals that promote cell growth, proliferation, and survival. waocp.org Furthermore, the direct inhibition of Src family kinases represents another avenue through which these compounds can exert their anticancer effects, particularly in cancers where these kinases are hyperactive, such as glioblastoma. nih.gov

In the context of anti-inflammatory activity , the primary mechanism appears to be the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins (B1171923). researchgate.net More detailed studies have revealed that some derivatives can modulate the upstream STAT3/NF-κB signaling pathway, which controls the expression of inflammatory genes like iNOS and COX-2. nih.gov

The antiviral activity of related compounds is thought to stem from the inhibition of viral enzymes essential for replication, with the RNA-dependent RNA polymerase (RdRp) being a key target for RNA viruses. researchgate.net

The anti-amyloid activity is based on a direct interaction with the Aβ peptide. These compounds inhibit the conformational change of Aβ from its soluble, non-toxic form to the aggregation-prone β-sheet structure, thereby preventing the formation of neurotoxic plaques. nih.gov

Target Identification and Validation in Biochemical and Cellular Assays

The identification and validation of the molecular targets of this compound and its derivatives are crucial steps in understanding their therapeutic potential. Various biochemical and cellular assays have been employed for this purpose.

For anticancer activity , tubulin has been identified as a direct target. Biochemical assays measuring the polymerization of purified tubulin in the presence of these compounds have confirmed their inhibitory effect. nih.gov The binding to the colchicine site has also been validated through competitive binding assays. nih.gov Cellular assays, such as immunofluorescence microscopy, have visually demonstrated the disruption of the microtubule network and the mitotic spindle in treated cancer cells. nih.gov For kinase inhibition, in vitro kinase assays using purified enzymes like Src, Fyn, and components of the PI3K pathway have been instrumental in identifying and quantifying the inhibitory potency of these compounds. e-century.usnih.gov Western blotting is a key cellular assay used to validate the inhibition of signaling pathways by observing the phosphorylation status of downstream target proteins. waocp.org

In the realm of anti-inflammatory research , the direct inhibition of COX enzymes has been validated using in vitro enzyme activity assays. researchgate.net Cellular assays measuring the production of prostaglandins and nitric oxide, as well as the expression of iNOS and COX-2, have further confirmed the anti-inflammatory mechanism of these compounds in a cellular context. nih.gov

For antiviral activity , enzymatic assays with purified viral enzymes like RdRp are used to confirm direct inhibition. researchgate.net Cell-based antiviral assays, which measure the reduction of viral replication in infected host cells, are essential for validating the antiviral efficacy of the compounds in a more biologically relevant setting. nih.govresearchgate.net

The anti-amyloid activity has been validated using a variety of biophysical techniques. Thioflavin-T fluorescence spectroscopy is a common assay used to monitor the formation of amyloid fibrils in real-time. nih.gov Circular dichroism spectroscopy is employed to study the conformational changes of the Aβ peptide in the presence of the inhibitors. nih.gov

| Biological Activity | Identified Target(s) | Validation Assays |

| Anticancer | Tubulin, PI3K/Akt/mTOR pathway, Src family kinases | Tubulin polymerization assays, competitive binding assays, immunofluorescence, in vitro kinase assays, Western blotting. nih.govwaocp.orge-century.usnih.gov |

| Anti-inflammatory | Cyclooxygenase (COX), STAT3/NF-κB pathway | In vitro enzyme activity assays, measurement of prostaglandins and nitric oxide, gene expression analysis (iNOS, COX-2). researchgate.netnih.govresearchgate.net |

| Antiviral | RNA-dependent RNA polymerase (RdRp) | Enzymatic assays with purified viral enzymes, cell-based viral replication assays. nih.govresearchgate.net |

| Anti-amyloid | β-amyloid (Aβ) peptide | Thioflavin-T fluorescence spectroscopy, circular dichroism spectroscopy. nih.gov |

Structure Activity Relationship Sar Studies of Pyridino 1,2 a Imidazo 5,4 B Indole Analogues

Development of Pharmacophore Models and Design Principles for Optimized ActivityThere is no published research on the development of pharmacophore models or the establishment of design principles specifically for optimizing the activity of Pyridino(1,2-a)imidazo(5,4-b)indole derivatives.

Due to the absence of specific research on this compound, the creation of data tables and a list of related compound names as requested is also not feasible. Further research on this novel heterocyclic system is required before a comprehensive SAR analysis can be compiled.

Advanced Spectroscopic and Analytical Characterization Techniques for Research Insights

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Luminescence) for Optical Property Analysis

Electronic absorption (UV-Vis) and fluorescence spectroscopy are fundamental techniques for investigating the optical properties of novel compounds. For a complex, conjugated system like Pyridino(1,2-a)imidazo(5,4-b)indole, these methods would reveal insights into its electronic transitions.

UV-Vis Spectroscopy: An absorption spectrum would be expected to show distinct bands corresponding to π-π* and n-π* transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands would provide information about the extent of conjugation and the electronic environment of the chromophore. In related imidazo[1,2-a]pyridine (B132010) systems, absorption bands are typically observed in the UV region, sometimes extending into the visible spectrum depending on the substitution and conjugation length. nih.gov

Fluorescence Spectroscopy: This technique would determine if this compound is luminescent. If so, analysis of its emission spectrum, quantum yield, and excited-state lifetime would be crucial. Many imidazo[1,2-a]pyridine derivatives are known to be highly fluorescent, with emissions ranging from the near-UV to the deep-blue region. nih.govnih.govrsc.orgresearchgate.net The study of solvatochromism—changes in absorption or emission spectra with solvent polarity—could also elucidate the nature of the excited state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of organic molecules.

1D NMR (¹H and ¹³C): Proton (¹H) and Carbon-13 (¹³C) NMR spectra would be the first step in structural verification. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum would help to assign the protons in the pyridino, imidazo (B10784944), and indole (B1671886) rings. The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. For various imidazo[1,2-a]pyridine derivatives, detailed ¹H and ¹³C NMR data are well-documented and serve as a basis for structural confirmation. rsc.orgnih.govnih.govresearchgate.net

2D NMR (e.g., COSY, HSQC, HMBC, NOESY): To unambiguously assign all proton and carbon signals in a complex structure like this compound, 2D NMR techniques would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in conformational analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula.

Molecular Formula Confirmation: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or more decimal places). This precise mass is used to calculate the elemental composition, confirming that the synthesized compound has the expected formula for this compound. This technique is routinely used in the characterization of new imidazo[1,2-a]pyridine derivatives. nih.govrsc.org

Fragmentation Analysis: By analyzing the fragmentation pattern of the molecule in the mass spectrometer (e.g., using tandem MS/MS), it is possible to gain further structural information. The fragments produced would correspond to the stable substructures of the parent molecule, providing corroborating evidence for the connectivity of the fused ring system.

X-ray Crystallography for Solid-State Structure and Bonding Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide:

Unambiguous Structure: It would confirm the connectivity of the atoms and the fusion of the pyridine (B92270), imidazole (B134444), and indole rings.

Bonding Information: Precise measurements of bond lengths and angles would offer insights into the nature of the chemical bonds, aromaticity, and any strain within the fused system.

Intermolecular Interactions: The analysis of the crystal packing would reveal information about non-covalent interactions such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the material. Crystal structures for several derivatives of imidazo[1,2-a]pyridine have been reported, providing valuable precedents for this class of compounds. rsc.org

Vibrational Spectroscopy (Infrared (IR), Raman) for Functional Group and Bonding Information

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its chemical bonds. Characteristic peaks for C-H stretching in the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic system, and fingerprint region vibrations would be expected. In studies of related compounds, IR spectroscopy is used to confirm the presence of key functional groups and the formation of the heterocyclic core. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also provide information on molecular vibrations. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which could offer additional details about the fused aromatic skeleton.

While direct experimental data for this compound remains elusive, the application of this comprehensive suite of analytical techniques would be indispensable for its future characterization, providing foundational knowledge for any subsequent investigation into its chemical, physical, and biological properties.

Emerging Research Directions and Potential Academic Applications

Development of Pyridino(1,2-a)imidazo(5,4-b)indole Analogues as Research Probes and Tool Compounds

The inherent photophysical properties of the Imidazo[1,2-a]pyridine (B132010) scaffold make it an excellent foundation for the design of research probes and tool compounds. mdpi.com These molecules are instrumental in chemical biology for visualizing and interrogating biological processes.

Researchers have successfully developed Imidazo[1,2-a]pyridine-based fluorescent probes for the detection of various analytes. For instance, a series of small organic fluorescent molecules based on this scaffold have been synthesized for the selective and sensitive detection of nerve agent simulants like sarin (B92409) (DCP) and tabun (B1200054) (DCNP). nih.gov One such probe demonstrated a low detection limit of 0.6 µM for DCP and was effectively incorporated into portable cellulose (B213188) paper strips for real-time detection in both vapor and aqueous states. nih.gov

Another application is in the detection of heavy metal ions. An Imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe was designed for the naked-eye detection of Hg²⁺. rsc.org This probe exhibits high selectivity and tolerance over a wide pH range and has been successfully applied for fluorescence imaging of Hg²⁺ in living HeLa cells. rsc.org

Furthermore, the scaffold is a promising candidate for developing radiotracers for positron emission tomography (PET) imaging. A carbon-11 (B1219553) labeled Imidazo[1,2-a]pyridine derivative has been synthesized as a potential PET probe for imaging the PI3K/mTOR pathway, which is often dysregulated in cancer. nih.gov This highlights the scaffold's potential in developing new diagnostic tools for oncology. nih.gov

Applications in Optoelectronics and Material Science

The unique optoelectronic properties of Imidazo[1,2-a]pyridine derivatives, including high quantum yields and good stability, have positioned them as valuable materials in optoelectronics. mdpi.com

Organic Light-Emitting Diodes (OLEDs): Derivatives of Imidazo[1,2-a]pyridine have been extensively investigated as emitters for OLEDs, particularly for achieving deep-blue emission, which remains a significant challenge in display technology. nih.govresearchgate.net By using the Imidazo[1,2-a]pyridine moiety as an electron acceptor and combining it with an electron-donating unit like phenanthroimidazole, researchers have designed bipolar deep-blue fluorescent emitters. nih.gov These materials exhibit excellent thermal stability and high emission quantum yields. nih.gov

Non-doped OLEDs based on these emitters have achieved external quantum efficiencies (EQEs) of up to 4.85% with deep-blue CIE coordinates (0.153, 0.097), and doped devices have reached EQEs as high as 6.13% with CIE coordinates of (0.153, 0.078). nih.gov Critically, these devices show negligible efficiency roll-off at high brightness, a crucial parameter for practical applications. nih.gov

| Emitter System | Device Type | Max. EQE (%) | CIE Coordinates (x, y) | Brightness (cd/m²) | Ref |

| IP-PPI | Non-doped | 4.85 | (0.153, 0.097) | 10,000 | nih.gov |

| IP-DPPI | Doped (20 wt%) | 6.13 | (0.153, 0.078) | - | nih.gov |

| TPP-PPI | Non-doped | 6.05 | (0.15, 0.11) | 1,000 | researchgate.net |

Fluorescent Dyes and Sensors: The Imidazo[1,2-a]pyridine core is the basis for bright, fluorescent dyes capable of two-photon absorption, which is important for applications in bio-imaging and photodynamic therapy. researchgate.net The substituent effects on the heterocyclic ring allow for the tuning of emission from near-UV to the deep-blue region. nih.gov These dyes have been utilized as intermediates in chemical synthesis and as electroluminescent materials. researchgate.net Their application as fluorescent sensors extends to detecting pH changes and the presence of specific ions and molecules. rsc.orgrsc.orgnih.gov For example, Imidazo[1,5-a]pyridine-based fluorophores exhibit on-off-on fluorescence in response to acid and base, making them useful as fluorescent pH sensors for volatile organic compounds. rsc.org

Coordination Chemistry and Ligand Development using the Imidazo[1,2-a]pyridine Motif

The nitrogen atoms within the Imidazo[1,2-a]pyridine scaffold make it an effective ligand for coordinating with metal ions. This has led to the development of novel metal complexes with interesting biological and material properties.

Gold(III) complexes incorporating Imidazo[1,2-a]pyridine derivatives have been synthesized and characterized. nih.govresearchgate.net Spectroscopic studies, including NMR and IR, confirmed that the nitrogen atoms of the imidazo (B10784944) and pyridine (B92270) rings coordinate with the gold center. nih.gov These gold complexes have shown significant DNA interaction ability, with binding strengths comparable to or higher than other reported gold-based DNA intercalators, suggesting their potential as novel anticancer agents. nih.govresearchgate.net

The binding affinity of these complexes to DNA is significantly higher than that of the free ligands, emphasizing the role of the metal ion in enhancing biological activity. researchgate.net Similarly, the related pyrimido[5,4-b]indole scaffold has been used to develop ligands for adrenoceptor subtypes, demonstrating the versatility of these nitrogen-rich heterocyclic systems in targeting biological macromolecules. nih.gov

| Ligand/Complex | Target | Key Finding | Ref |